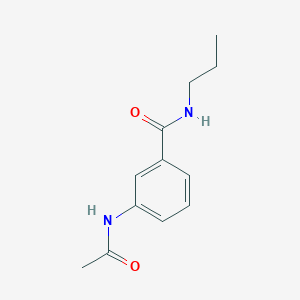![molecular formula C17H22N2O4 B354877 2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925194-02-1](/img/structure/B354877.png)
2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 318.37 and a molecular formula of C17H22N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Organic Synthesis Applications :
- The decarboxylative condensation of β-keto acids with 2-cyclohexen-1-one, involving similar compounds, has been studied. This reaction forms compounds like 3-acetonylcyclohexan-1-one, highlighting its potential in synthesizing complex organic molecules (YasudaMichiko, 1975).
- Palladium-catalyzed cyclization of bromocyclohexenecarboxylic acids with arylhydrazines to form anilinohydroisoindoline diones demonstrates the utility of similar structures in complex organic reactions (Il Yoon & C. Cho, 2015).
Coordination Chemistry and Material Science :
- Studies on cyclohexanepolycarboxylic acids, which include cyclohexanecarboxylic acid, have explored their applications in material science, particularly as magnetic materials. Their conformational transformation in the presence of metal ions under hydrothermal conditions has been a subject of interest (Zhuo-jia Lin & M. Tong, 2011).
Microbiology and Biochemistry :
- The aerobic metabolism of cyclohexanecarboxylic acid by bacteria like Acinetobacter anitratum has been investigated. This research is relevant to understanding bacterial pathways for metabolizing cyclohexanecarboxylic acid derivatives (E. M. Rho & W. Evans, 1975).
Mechanism of Action
properties
IUPAC Name |
2-[[3-(propanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17(22)23/h5-7,10,13-14H,2-4,8-9H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKEBIRBMVVEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)

![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)